molecular formula C17H15N5O2 B2402795 2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine CAS No. 654633-75-7

2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine

Cat. No.: B2402795
CAS No.: 654633-75-7
M. Wt: 321.34
InChI Key: XQYAUUGTIJQVMM-UHFFFAOYSA-N
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Description

Its unique structure and properties make it a promising candidate for various biomedical and technological advancements.

Preparation Methods

The synthesis of 2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine typically involves multiple steps, including nitration, amination, and pyrimidine ring formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like halides or amines.

These reactions can lead to the formation of major products such as substituted pyrimidines or amines.

Scientific Research Applications

2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in material science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds also have a nitrogen heterocycle and are used in drug discovery for their biological activities.

    Phenylamine derivatives:

Properties

IUPAC Name

2-methyl-5-nitro-4-N,6-N-diphenylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-12-18-16(20-13-8-4-2-5-9-13)15(22(23)24)17(19-12)21-14-10-6-3-7-11-14/h2-11H,1H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYAUUGTIJQVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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